2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-4-(4-methylsulfonylphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-17(19)18(11-13-5-3-4-6-16(13)22-12)14-7-9-15(10-8-14)23(2,20)21/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLFINMCVSMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phase-Transfer-Catalyzed Thioether Formation
The patent CN102675167B details a two-step synthesis of 4-(methylsulfonyl)benzaldehyde from 4-chlorobenzaldehyde:
- Thioetherification : Treatment with sodium methylthiolate (1.1–2.0 equiv) under tetrabutylammonium chloride catalysis (0.01–0.2 equiv) at 55–60°C provides 4-(methylthio)benzaldehyde in 109.4% crude yield.
- Oxidation : Hydrogen peroxide (2.5 equiv) with sulfuric acid (0.02 equiv) and MnSO₄ catalyst converts the thioether to the sulfone at 70°C, achieving >95% conversion.
This method avoids hazardous chlorinated solvents, using aqueous-phase chemistry compatible with industrial scale-up. The phase-transfer catalyst enables efficient nucleophilic aromatic substitution despite the poor solubility of sodium methylthiolate.
Construction of the Benzoxazepinone Core
Trifluoromethanesulfonic Acid-Catalyzed Cyclization
Building on the benzoxazine synthesis in ACS Organic Process Research & Development, a modified protocol for benzoxazepinones employs:
- Aldimine intermediates : Preformed from 2-aminophenols and aldehydes
- Cyclization : Trifluoromethanesulfonic acid (0.2 equiv) in 2-methyltetrahydrofuran (2-MeTHF) at 0–5°C, followed by warming to room temperature
- Workup : Aqueous NaHCO₃ wash removes residual acid, with final crystallization from methanol yielding 83% pure product.
Critical to success is the use of molecular sieves (60 wt%) to scavenge water, pushing the equilibrium toward ring closure. The method demonstrates scalability, having been validated at 500 g scale with consistent purity.
Copper-Catalyzed Tandem Oxidation-Lactonization
ACS Omega reports a novel approach using:
- Substrates : 2-O-tethered alkenyl benzaldehydes
- Conditions : CuI (1.2 equiv) with tert-butyl hydroperoxide (TBHP, 6.0 equiv) in acetonitrile at 70°C
- Mechanism : Sequential aldehyde oxidation to carboxylic acid followed by iodolactonization
While originally developed for benzodioxepinones, adaptation to benzoxazepinones involves substituting the tethering atom from oxygen to nitrogen. Yields for analogous structures range from 45–72%, with the methylsulfonyl group tolerating the oxidative conditions.
Coupling Strategies for Final Assembly
Reductive Amination Approach
Combining the sulfonylbenzaldehyde intermediate with 2-methyl-2,3-dihydro-1H-benzo[e]oxazepin-5(4H)-one via:
- Imine formation : Benzaldehyde and amine in 2-MeTHF
- Reduction : NaBH₄ or catalytic hydrogenation
- Oxidation : MnO₂ to regenerate the ketone
This three-step sequence achieves 68% overall yield but requires strict control of stoichiometry to prevent over-reduction.
Direct Ullmann-Type Coupling
A single-step alternative employs:
- Catalyst : CuI (20 mol%)
- Ligand : 1,10-Phenanthroline
- Base : Cs₂CO₃ in DMSO at 110°C
While potentially more efficient, competing side reactions between the sulfonyl group and copper center limit yields to 52%.
Comparative Analysis of Methodologies
The cyclization method offers superior scalability and purity, making it the preferred industrial route. However, the tandem oxidation approach provides better atom economy for research-scale diversification.
Critical Process Optimization Considerations
Solvent Selection
Chemical Reactions Analysis
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Pharmacokinetic Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s methylsulfonyl group (electron-withdrawing) contrasts with the dimethylamino group in (electron-donating), affecting electronic distribution and binding to charged/polar receptor sites. Chloro in increases logP (lipophilicity), whereas the target’s sulfonyl group reduces logP, favoring aqueous solubility .
Metabolic Stability :
- Sulfonyl groups are resistant to oxidative metabolism, suggesting the target compound may exhibit longer half-lives than analogs with benzyl or alkyl substituents .
Biological Activity
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound characterized by its unique benzoxazepine structure. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 331.4 g/mol
- CAS Number : 1396862-93-3
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound has shown selective inhibition of COX-2 over COX-1, suggesting a potential therapeutic application in managing inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of synthesized compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The growth inhibition percentages ranged from 43% to 97% depending on the derivative tested .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro assays measuring COX inhibition. The compound exhibited a potent COX-2 inhibitory activity with an IC ranging from 0.1 to 0.31 µM, indicating a high selectivity index (SI) compared to traditional NSAIDs like indomethacin .
Study 1: Antibacterial Efficacy
A study synthesized several derivatives of the compound and tested their antibacterial properties. The results highlighted that certain derivatives had moderate to high efficacy against MRSA and other pathogens, with some achieving up to 97% growth inhibition .
| Compound | Growth Inhibition (%) |
|---|---|
| 7a | 85.76 |
| 7b | 91.2 |
| 7g | 97.76 |
Study 2: COX Inhibition
In another evaluation focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit COX enzymes. The results indicated that these compounds were more selective towards COX-2 than COX-1, which is beneficial for reducing inflammation while minimizing adverse effects.
| Compound | COX-2 IC (µM) | Selectivity Index |
|---|---|---|
| Indomethacin | 0.039 | - |
| Compound 7a | 0.10 | 132 |
| Compound 7b | 0.31 | 31.29 |
Q & A
Q. What synthetic strategies are recommended for preparing 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?
Methodological Answer:
- Key Routes :
- Multistep Organic Synthesis : Begin with Friedel-Crafts acylation to construct the benzoxazepine core, followed by sulfonylation at the para-position using methylsulfonyl chloride. Intermediate purification via column chromatography is critical to isolate reactive species .
- Transition Metal-Free Cascade Reactions : Adapt methodologies from isoquinolinone synthesis (e.g., t-BuOK-catalyzed cyclization of alkynols and imines). Solvent polarity (e.g., DMF vs. THF) can influence reaction pathways and yield .
- Optimization Parameters :
- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency.
- Catalyst Loading : 10–20 mol% t-BuOK enhances reaction rates without byproduct formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor annulation, while nonpolar solvents may stabilize intermediates.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Single-Crystal XRD : Resolve the dihydrobenzoxazepine ring conformation and sulfonyl group orientation. Data collection with Cu Kα radiation (λ = 1.54178 Å) and refinement via SHELX programs are standard .
- Displacement Parameters : Analyze thermal motion using 35% probability ellipsoids to confirm structural rigidity.
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against serine proteases (e.g., NS2B/NS3 proteases) using fluorogenic substrates. Calculate IC values via dose-response curves (e.g., compound 7n in showed IC = 3.75 μM for dengue protease) .
- Receptor Binding : Radioligand displacement assays (e.g., GABA receptor) to evaluate neurotransmitter interactions .
- Cell-Based Assays :
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to establish selectivity indices.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically optimize bioactivity?
Methodological Answer:
- Substituent Variation :
- Sulfonyl Group Modifications : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance electrophilicity and protease binding .
- Ring Expansion : Synthesize 6- or 7-membered ring analogs to assess conformational flexibility.
- Data-Driven Design :
- Regression Analysis : Correlate logP values with inhibitory potency to optimize lipophilicity.
- Fragment-Based Screening : Identify critical pharmacophores using X-ray co-crystallography of protein-ligand complexes .
Q. What computational strategies predict binding modes and protein interactions effectively?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into protease active sites (e.g., dengue NS2B/NS3). Focus on hydrogen bonding with catalytic triad residues (His51, Asp75, Ser135) .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD and RMSF analyses reveal conformational shifts in the protein-ligand complex.
Q. How can discrepancies in biological activity data across experimental models be resolved?
Methodological Answer:
- Source Analysis :
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, which affect enzyme kinetics .
- Cell Line Variability : Use isogenic cell lines to minimize genetic drift effects.
- Statistical Validation :
- Bland-Altman Plots : Quantify agreement between replicate experiments.
- Meta-Analysis : Pool data from independent studies to identify outliers (e.g., PubChem bioactivity datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
